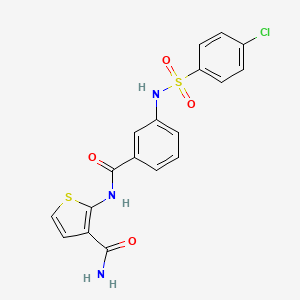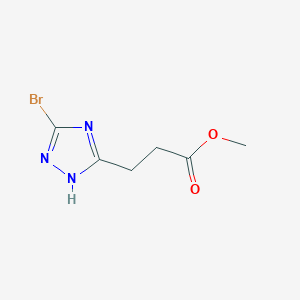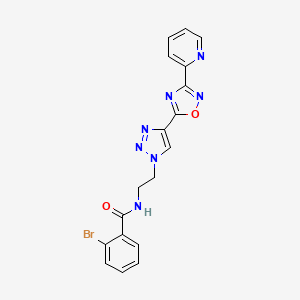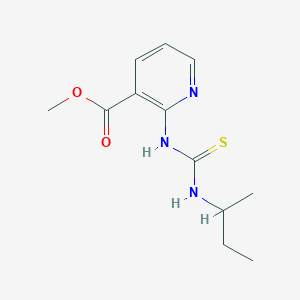![molecular formula C22H20N4O4S B2651412 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one CAS No. 946252-48-8](/img/structure/B2651412.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one is a complex organic compound. The structure features a quinazolinone core, making it intriguing for both synthetic and medicinal chemists. The fusion of benzo[d][1,3]dioxole and 1,2,4-oxadiazole moieties hints at potential bioactivity and unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one involves several steps:
Formation of Benzo[d][1,3]dioxole Subunit: : Starting from catechol, methylenation forms the benzo[d][1,3]dioxole ring.
Construction of the 1,2,4-Oxadiazole Ring: : Typically, this is synthesized via cyclization of appropriate amidoximes.
Quinazolinone Core Synthesis: : This involves nucleophilic substitution reactions on a pre-synthesized quinazoline scaffold.
Coupling Reactions: : Sulfur linkages are often introduced using thiol-based nucleophiles.
Industrial Production Methods
Scaling up these reactions for industrial production might involve:
Batch Reactions: : Utilizing reactors for controlled environment synthesis.
Flow Chemistry: : For safer and more efficient large-scale production.
Catalysis: : Employing catalysts to enhance yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation and Reduction: : Both parts of the benzo[d][1,3]dioxole and quinazolinone cores can undergo redox reactions.
Substitution Reactions: : The various functional groups (e.g., oxadiazole, thioether) can participate in nucleophilic or electrophilic substitution reactions.
Cyclization: : Undergoes ring-closing reactions, especially in forming 1,2,4-oxadiazole.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, halogenating agents.
Major Products Formed
The reactions can yield several derivative products, primarily dependent on the conditions and reagents used. Common products include various quinazolinone derivatives and heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry
Heterocyclic Synthesis: : Serving as a precursor for new heterocyclic compounds.
Catalysis: : Acting as a ligand or catalyst in organic transformations.
Biology and Medicine
Biochemical Research: : Used in enzyme inhibition studies.
Industry
Material Science: : Incorporated in polymers for advanced materials.
Mécanisme D'action
Molecular Targets and Pathways
Enzyme Inhibition: : This compound may inhibit specific enzymes due to its unique structure.
Signal Transduction Pathways: : Possible interaction with molecular pathways involving oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Comparison
Quinazolinones: : Many have similar core structures but lack the oxadiazole ring.
Benzodioxoles: : Other compounds might share this moiety but differ in their overall biological activity.
List of Similar Compounds
4-quinazolinone: : Lacks the dioxole and oxadiazole rings.
2-(2-benzoxazolylthio)quinazolin-4-one: : Different heterocycle attached.
2-(1,3-benzodioxol-5-ylmethyl)quinazolin-4(3H)-one: : Simplified variant.
By examining these aspects, it becomes clear that 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one stands out due to its intricate structure and potential applications. Hope this was helpful!
Propriétés
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-2-3-10-26-21(27)15-6-4-5-7-16(15)23-22(26)31-12-19-24-20(25-30-19)14-8-9-17-18(11-14)29-13-28-17/h4-9,11H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOBULRVOZSDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2651331.png)
![3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2651332.png)


![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide](/img/structure/B2651336.png)
![2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/new.no-structure.jpg)
![(3Ar,6as)-2-methyl-5-(prop-2-enoyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2651339.png)
![9-Methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2651340.png)

![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2651343.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2651346.png)
![Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate](/img/structure/B2651350.png)

